3-Methoxy-1,5-dimethyl-1H-pyrazole

Übersicht

Beschreibung

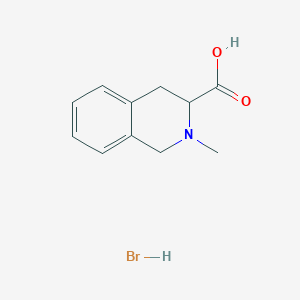

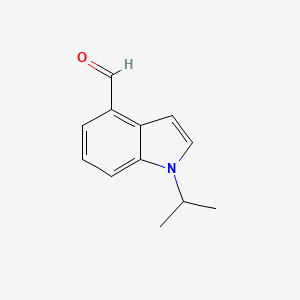

“3-Methoxy-1,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C6H10N2O . It is a pyrazole derivative, which is a class of organic compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 126.16 .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be combined with Chromium (VI) oxide, serving as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .

Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

- The study of NH-pyrazoles like 3-Methoxy-1,5-dimethyl-1H-pyrazole provides insights into the structural configurations and tautomerism of these compounds. For instance, the annular tautomerism observed in curcuminoid NH-pyrazoles reveals complex patterns of hydrogen bonds that stabilize the crystalline structures. These findings are crucial for understanding the chemical behavior and potential applications of NH-pyrazoles in materials science and pharmaceuticals (Cornago et al., 2009).

Antibacterial Applications

- Pyrazole derivatives have been explored for their antibacterial properties. For example, 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles have shown significant inhibitory potential against bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests their potential use as antibacterial agents, which is critical for developing new medications to combat antibiotic-resistant bacteria (Sharma et al., 2020).

Materials Science

- The hydrogen-bonding capabilities of pyrazole compounds, such as 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, are essential for the design of supramolecular materials. Their ability to form diverse hydrogen-bonded structures based on the substituents makes them suitable for applications in materials science, particularly in developing new types of supramolecular assemblies (Moyano et al., 2021).

Anticancer Research

- Research on Pt(II) and Pd(II) complexes with pyrazole-containing ligands has opened new avenues in the search for novel anticancer agents. These complexes have shown promising cytotoxicity against leukemia cell lines, suggesting their potential in cancer treatment strategies. Their lower toxicity to non-cancerous cells highlights the importance of selectivity in anticancer treatments (Budzisz et al., 2004).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact mechanism of action for this specific compound requires further investigation.

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Result of Action

Pyrazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The specific effects of this compound require further investigation.

Eigenschaften

IUPAC Name |

3-methoxy-1,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-6(9-3)7-8(5)2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOGQASSAPOWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)

![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)

![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)